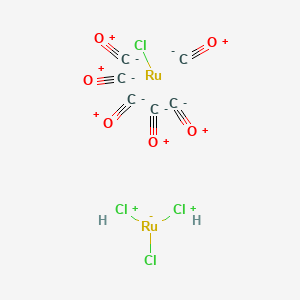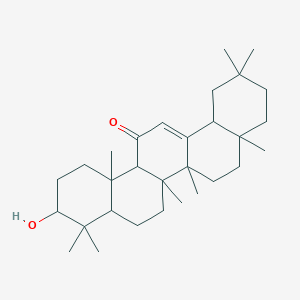
beta-Amyrenonol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Beta-Amyrenonol can be synthesized through the sequential two-step oxidation of beta-amyrin at the C-11 position. This process is catalyzed by the enzyme CYP88D6, which can be coexpressed with beta-amyrin synthase in yeast to facilitate in vivo oxidation .
Industrial Production Methods: The industrial production of this compound involves the extraction of licorice roots, followed by the isolation and purification of the compound. The use of biotechnological methods, such as the expression of specific enzymes in yeast, can enhance the yield and efficiency of production .
Análisis De Reacciones Químicas
Types of Reactions: Beta-Amyrenonol undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is particularly known for its oxidation reactions, which are essential for its conversion from beta-amyrin .
Common Reagents and Conditions:
Oxidation: Catalyzed by CYP88D6 enzyme.
Reduction: Typically involves reducing agents like sodium borohydride.
Substitution: Can occur under acidic or basic conditions, depending on the desired product.
Major Products: The primary product formed from the oxidation of beta-amyrin is this compound itself. Further oxidation can lead to the formation of glycyrrhetinic acid .
Aplicaciones Científicas De Investigación
Beta-Amyrenonol has a wide range of applications in scientific research:
Chemistry: Used as a skeleton for synthesizing various triterpenoids.
Biology: Studied for its anti-proliferative effects on cancer cells and anti-inflammatory properties.
Medicine: Potential therapeutic agent for inflammatory diseases and cancer.
Mecanismo De Acción
Beta-Amyrenonol exerts its effects through several molecular pathways:
Anti-Proliferative Activity: Inhibits cell growth by targeting specific enzymes and pathways involved in cell proliferation.
Anti-Inflammatory Activity: Reduces the release of pro-inflammatory cytokines like TNF-alpha in response to lipopolysaccharides.
Molecular Targets: Includes enzymes like CYP88D6 and pathways related to inflammation and cell growth.
Comparación Con Compuestos Similares
Beta-Amyrone: Another triterpenoid with anti-inflammatory and antifungal activities.
Glycyrrhetinic Acid: A derivative of beta-Amyrenonol with similar anti-inflammatory properties.
Uniqueness: this compound is unique due to its role as a precursor to glycyrrhetinic acid and its significant anti-proliferative and anti-inflammatory activities. Its ability to serve as a skeleton for synthesizing various triterpenoids further distinguishes it from other similar compounds .
Propiedades
IUPAC Name |
10-hydroxy-2,2,4a,6a,6b,9,9,12a-octamethyl-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picen-13-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O2/c1-25(2)13-14-27(5)15-16-29(7)19(20(27)18-25)17-21(31)24-28(6)11-10-23(32)26(3,4)22(28)9-12-30(24,29)8/h17,20,22-24,32H,9-16,18H2,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKAIYBGRLWQHDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CC(=O)C4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![17-Acetyl-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12320864.png)
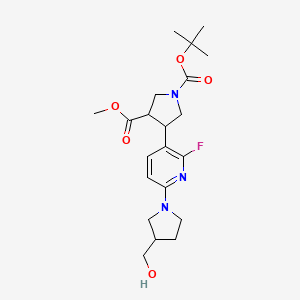
![3a,4-dihydroxy-4'-(4-hydroxybenzoyl)oxy-5'-methyl-3-oxospiro[5,6,7,7a-tetrahydro-4H-1-benzofuran-2,2'-oxane]-6-carboxylic acid](/img/structure/B12320874.png)
![4,4',6-Trimethoxy-6'-methyl-3H-spiro[benzofuran-2,1'-cyclohexan]-3'-ene-2',3-dione](/img/structure/B12320875.png)

![Cyclic-Oligo Bis[(1S,2S)-(-)-1,2-cyclohexanediamino-N,N-bis(3,3-di-t-butylsalicylidene) cobalt(III)triflate]-5,5-bis(2-carboxyethyl)ether](/img/structure/B12320882.png)
![2-(17-Hydroxy-13-methylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-yl)acetonitrile](/img/structure/B12320887.png)
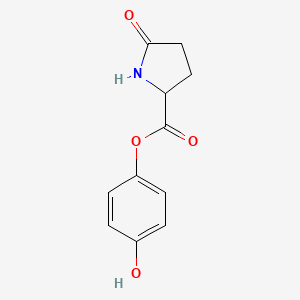
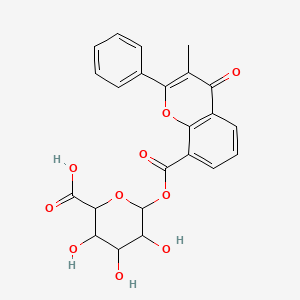
![(E)-alpha-Methyl-beta-[[4-[2-(methylamino)ethoxy]phenyl]phenylmethylene]benzeneethanol](/img/structure/B12320900.png)
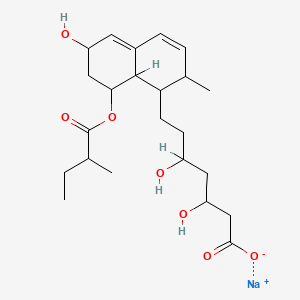
![[3,4,5-Trihydroxy-6-(hydroxymethyl)piperidin-2-yl] hydrogen sulfate](/img/structure/B12320914.png)
![(4R)-6-(tert-butoxy)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-oxohexanoic acid](/img/structure/B12320927.png)
